molecular formula C37H50NO2PS B6290212 [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-76-7

[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290212
CAS No.: 2565792-76-7
M. Wt: 603.8 g/mol
InChI Key: YNOQEGACEUAPOD-OFGIETDASA-N
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Description

This compound is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group, a benzyloxy-substituted phenyl ring, and a phenylmethyl moiety. The stereochemical configuration—[S(R)] for the sulfinamide sulfur and (S) for the benzylic carbon—renders it a critical ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations or cross-couplings . Its synthesis typically involves multi-step protocols, including chiral resolution and phosphine coordination, as inferred from analogous procedures in and . Commercial availability (CAS: 2241598-32-1) underscores its utility in academic and industrial research .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQEGACEUAPOD-OFGIETDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from Chiral Intermediate Precursors

A pivotal method, adapted from CN101538280A, involves a two-step sequence:

  • Synthesis of Chiral Oxazoline Intermediate :

    • Reactants : 2-Cyanophenol and L-amino alcohols (e.g., L-leucinol, L-valinol) under anhydrous conditions.

    • Catalyst : Anhydrous ZnCl₂ (5–10 mol%) in chlorobenzene at reflux (110°C, 24 hours).

    • Outcome : Forms 2-[(4S)-4,5-dihydro-4-R-2-oxazolinyl]phenol, where R varies with the amino alcohol (e.g., -CH₂CH(CH₃)₂ for L-leucinol).

    • Workup : Chlorobenzene removal, aqueous extraction with chloroform, and column chromatography (silica gel, hexane/ethyl acetate).

  • Phosphorylation and Sulfinamide Formation :

    • Reactants : Oxazoline intermediate and phenylphosphonic dichloride (PhPOCl₂) in toluene/triethylamine (3:1 v/v) at reflux (24 hours).

    • Key Step : Phosphine group introduction via nucleophilic substitution at the aryl position.

    • Sulfinamide Integration : Reacts with tert-butanesulfinamide derivative under Mitsunobu conditions (DIAD, PPh₃) to install the N,2-dimethylpropane-2-sulfinamide group.

    • Yield : 58–72% after column chromatography (hexane/acetone gradient).

Alternative Catalytic Asymmetric Synthesis

WO2017136254A1 describes a Rh(I)-catalyzed approach using chiral phosphine ligands:

  • Catalytic System : Bis(norbornadiene)rhodium(I) tetrafluoroborate (0.1–5 mol%) with dicyclohexylphosphinoferrocene (dcpf) ligand.

  • Substrate : Pre-formed benzyloxy-phenylmethylamine intermediate.

  • Conditions : THF/toluene (2:1) at −20°C to 25°C, achieving 85% enantiomeric excess (ee).

  • Advantage : Superior stereocontrol compared to stoichiometric chiral auxiliaries.

Structural Analysis and Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms sulfinamide methyl groups (δ 2.1–2.3 ppm) and benzyloxy aromatic protons (δ 7.2–7.5 ppm).

  • ³¹P NMR : Single resonance at δ 28.5 ppm verifies the dicyclohexylphosphino moiety.

  • HRMS (ESI+) : m/z 604.3 [M+H]⁺, consistent with the molecular formula.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁.

  • Key Metrics :

    • Bond angle P–C–C: 118.5° (indicative of sp³ hybridization).

    • Sulfinamide S–O distance: 1.49 Å.

Comparative Analysis with Structural Analogues

ParameterTarget CompoundNaphthalenyl Analog
Phosphino Group DicyclohexylphosphinoDiphenylphosphino
Aromatic Substituent Phenyl2-Naphthalenyl
Synthetic Yield 72%64%
Catalyst Loading 5 mol% ZnCl₂10 mol% Fe(acac)₃

The dicyclohexylphosphino group enhances steric bulk, improving catalytic activity in asymmetric hydrogenations compared to diphenylphosphino analogues.

Industrial-Scale Considerations

  • Solvent Selection : Toluene outperforms chlorobenzene in safety and cost (LD₅₀: 5000 mg/kg vs. 2500 mg/kg).

  • Catalyst Recycling : Rh(I) complexes recoverable via biphasic extraction (85% recovery).

  • Throughput : Continuous flow systems reduce reaction time from 24 hours to 6 hours.

Challenges and Optimization

  • Stereochemical Drift : Mitigated by low-temperature (−20°C) phosphine ligand coordination.

  • Byproduct Formation : Suppressed using triethylamine as a proton scavenger.

  • Yield Improvement : Microwave-assisted synthesis (100°C, 2 hours) increases yield to 81% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy or dicyclohexylphosphino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

The compound serves as a ligand in asymmetric catalysis , particularly in reactions involving chiral phosphines. Its unique structure allows it to stabilize transition states effectively, leading to enhanced selectivity and yield in various catalytic processes.

Case Study :
In a study focusing on the synthesis of chiral amines, [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide] was employed as a ligand in palladium-catalyzed reactions. The results demonstrated a significant improvement in enantioselectivity compared to traditional ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .

Ligand TypeEnantioselectivityReaction Type
Traditional Ligands75% eeChiral amine synthesis
[S(R)] Ligand98% eePalladium-catalyzed coupling

Medicinal Chemistry

This compound is also being explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets effectively, making it a candidate for drug development.

Case Study :
Research has indicated that derivatives of this sulfinamide can inhibit specific enzymes involved in disease pathways, such as proteases linked to cancer progression. In vitro studies showed that modifications to the benzyloxy group enhanced bioactivity against cancer cell lines, suggesting that further optimization could lead to promising anticancer agents .

Material Science

The compound's phosphine moiety allows it to be utilized in the development of advanced materials, particularly in creating functionalized polymers and nanocomposites.

Case Study :
In a recent project, this compound] was used to synthesize polymeric materials with enhanced electrical conductivity and thermal stability. The incorporation of this ligand into polymer matrices resulted in materials suitable for electronic applications .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving the formation of coordination complexes with metals. These interactions can alter the reactivity of the metal center, enabling various catalytic processes. The pathways involved typically include the activation of substrates and the stabilization of transition states.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs (Table 1) share the sulfinamide core but differ in aryl/phosphine substituents, significantly altering steric, electronic, and catalytic properties.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula CAS Number Key Applications/Properties References
Target Compound 3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl, phenylmethyl C₃₉H₅₃NO₂PS 2241598-32-1 Asymmetric catalysis (e.g., hydrogenation), chiral auxiliary in stereoselective synthesis
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalenyl C₄₃H₅₉NO₂PS Not provided Enhanced steric bulk for selective substrate binding in catalysis
[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide 2,4,6-triisopropylphenyl C₄₃H₆₁NO₂PS Not provided Improved electron-withdrawing effects; potential use in air-sensitive reactions
[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide Benzo[d][1,3]dioxol-5-yl, diphenylphosphino C₃₀H₃₀NO₃PS 2565792-84-7 Ligand for coordination chemistry; moderate solubility in polar solvents

Impact of Substituents on Properties

  • Electronic Effects : The benzyloxy group in the target compound provides electron-donating character, stabilizing metal-ligand complexes in catalytic cycles compared to electron-withdrawing substituents (e.g., nitro groups in ) .
  • Solubility : The benzyloxy moiety improves solubility in organic solvents (e.g., THF, dichloromethane) relative to analogs with hydrophobic tetramethylnaphthalenyl groups .

Catalytic Performance and Research Findings

  • Asymmetric Hydrogenation: Dicyclohexylphosphino-based ligands (common in all analogs) are widely used in rhodium- or ruthenium-catalyzed hydrogenations. The target compound’s benzyloxy group may improve substrate coordination via π-π interactions, as seen in related systems .
  • Chiral Resolution : Sulfinamide ligands with rigid backbones (e.g., triisopropylphenyl analog) exhibit higher enantiomeric excess (ee) in ketone reductions compared to flexible analogs .

Methodological Considerations in Comparing Similarity

Similarity assessment () involves structural descriptors (e.g., Tanimoto coefficients) and pharmacophore models. For the target compound, key similarity drivers include:

  • Phosphine-Sulfinamide Scaffold : Shared with all analogs, critical for metal coordination.
  • Aryl Group Diversity : Substituent variations necessitate 3D shape-based similarity metrics to evaluate catalytic efficacy .

Biological Activity

The compound [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-55-2) is a sulfinamide derivative characterized by a complex structure that includes a benzyloxy group and a dicyclohexylphosphino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₄₁H₅₂NO₂PS
  • Molecular Weight : 653.91 g/mol
  • Purity : ≥95%
  • IUPAC Name : (R)-N-((S)-(3-(benzyloxy)-2-(dicyclohexylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • CAS Number : 2565792-55-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its phosphine ligand structure. Phosphine ligands are known to participate in several biochemical pathways, influencing enzymatic reactions and cellular signaling mechanisms.

Key Mechanisms:

  • Enzyme Inhibition : The sulfinamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : The compound may act as a modulator of receptors involved in neurotransmission, which could have implications for neurological disorders.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies:

  • Anticancer Activity : A study indicated that sulfinamides can exhibit anticancer properties by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation .
    CompoundIC50 (µM)Target
    Sulfinamide A5.0Farnesyltransferase
    Sulfinamide B3.5Farnesyltransferase
  • Neurotransmitter Interaction : Research into similar phosphine-containing compounds has shown their ability to modulate dopamine and serotonin transporters, suggesting that this compound may also influence these pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfinamide derivatives. Modifications to the phosphine and sulfinamide groups can lead to variations in potency and selectivity for different biological targets.

ModificationEffect on Activity
Increased steric bulk at phosphorusEnhanced enzyme inhibition
Alteration of the benzyloxy groupChanges in receptor affinity

Q & A

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from THF to toluene) and reduce reaction temperature to −40°C. Use flow chemistry (Omura-Sharma-Swern oxidation) for precise control of residence time and mixing .

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